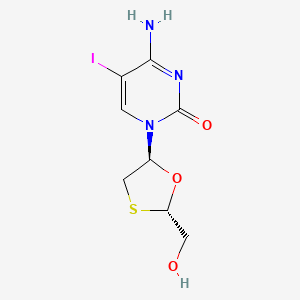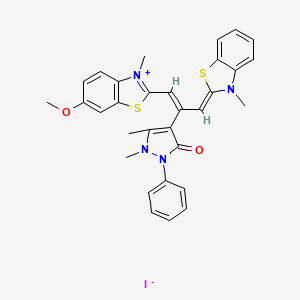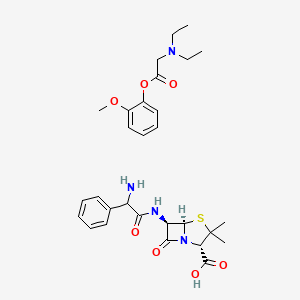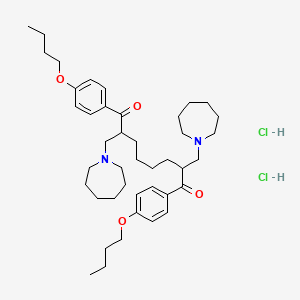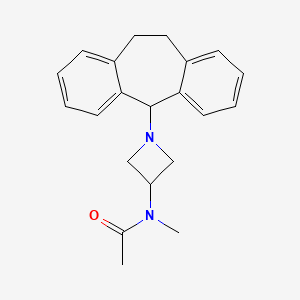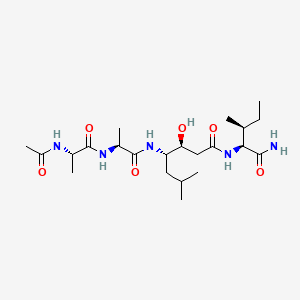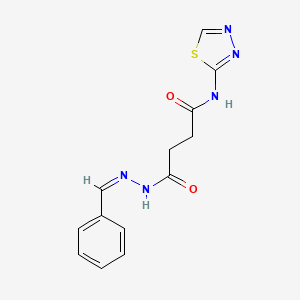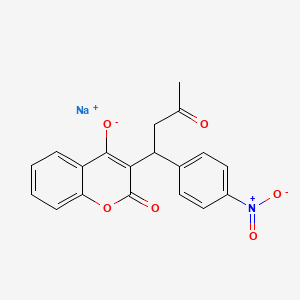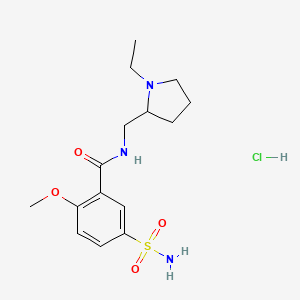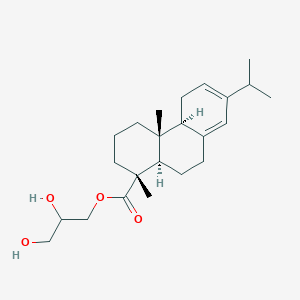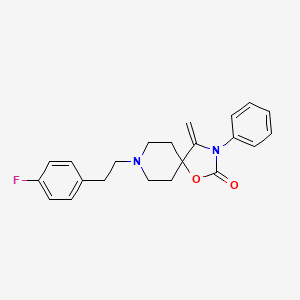
1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(2-(4-fluorophenyl)ethyl)-4-methylene-3-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(2-(4-fluorophenyl)ethyl)-4-methylene-3-phenyl- is a complex organic compound known for its unique spirocyclic structure. This compound has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic properties, particularly in the treatment of neurological disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(2-(4-fluorophenyl)ethyl)-4-methylene-3-phenyl- typically involves multi-step organic reactions. One common method includes the Strecker synthesis, which involves the reaction of an appropriate cycloalkanone with cyanogen bromide, followed by partial hydrolysis of the nitrile functionality and subsequent N-cyanomethylation . The intermediates are then subjected to complete nitrile hydrolysis to yield the respective carboxylic acid derivatives, which are cyclized under mild conditions to form the spiro compounds .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions: 1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(2-(4-fluorophenyl)ethyl)-4-methylene-3-phenyl- undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl halides, aryl halides.
Major Products Formed: The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and substituted spirocyclic derivatives .
Scientific Research Applications
1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(2-(4-fluorophenyl)ethyl)-4-methylene-3-phenyl- has several scientific research applications:
Mechanism of Action
The compound exerts its effects primarily through the inhibition of neural calcium uptake. This action is believed to protect against brain edema and memory deficits induced by neurotoxic agents . The molecular targets include calcium channels and other proteins involved in calcium homeostasis .
Comparison with Similar Compounds
- 2-Azaspiro(4.4)nonane-1,3-dione
- 2-Azaspiro(4.5)decane-1,3-dione
- 3-Cyclohexyl-pyrrolidine-2,5-dione
Comparison: Compared to these similar compounds, 1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(2-(4-fluorophenyl)ethyl)-4-methylene-3-phenyl- exhibits unique properties such as enhanced anticonvulsant activity and a distinct mechanism of action involving neural calcium uptake inhibition . The presence of the spirocyclic structure is essential for its biological activity .
Properties
CAS No. |
134069-66-2 |
|---|---|
Molecular Formula |
C22H23FN2O2 |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
8-[2-(4-fluorophenyl)ethyl]-4-methylidene-3-phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
InChI |
InChI=1S/C22H23FN2O2/c1-17-22(27-21(26)25(17)20-5-3-2-4-6-20)12-15-24(16-13-22)14-11-18-7-9-19(23)10-8-18/h2-10H,1,11-16H2 |
InChI Key |
QXUZAQAGGCNXBW-UHFFFAOYSA-N |
Canonical SMILES |
C=C1C2(CCN(CC2)CCC3=CC=C(C=C3)F)OC(=O)N1C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Disodium 3-[(2-{[2-(2-carboxylatoethoxy)ethyl]amino}ethyl)amino]propanoate](/img/structure/B12752023.png)
